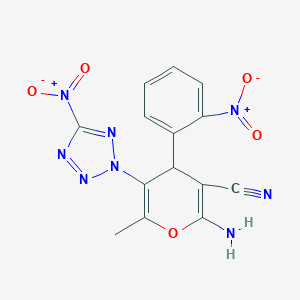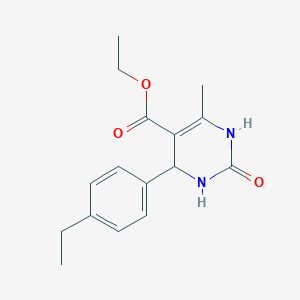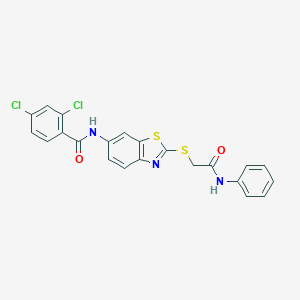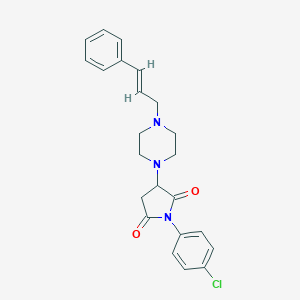
2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE is a complex organic compound that belongs to the class of pyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include aromatic aldehydes, malononitrile, and nitro-substituted aromatic compounds. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction may produce amines or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE include other pyran derivatives with similar structural features. Examples may include:
- 2-amino-4-(2-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile
- 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the nitrotetrazolyl group and the combination of functional groups that confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10N8O5 |
|---|---|
Molekulargewicht |
370.28g/mol |
IUPAC-Name |
2-amino-6-methyl-4-(2-nitrophenyl)-5-(5-nitrotetrazol-2-yl)-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C14H10N8O5/c1-7-12(20-18-14(17-19-20)22(25)26)11(9(6-15)13(16)27-7)8-4-2-3-5-10(8)21(23)24/h2-5,11H,16H2,1H3 |
InChI-Schlüssel |
QJHOKDLUXVXCIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])N3N=C(N=N3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])N3N=C(N=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B392088.png)

![2-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE](/img/structure/B392090.png)

![2,8-bis(3-bromophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B392095.png)
![N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(diisobutylamino)-3-nitrophenyl]methylidene}amine](/img/structure/B392097.png)
![2-[(3-cyano-6,4'-bipyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B392098.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B392099.png)
![(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B392100.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B392103.png)
![2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392104.png)

![5,14-Bis(4-nitrophenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B392107.png)
![2-({5-[1,3-Bis(4-methylphenyl)-2-imidazolidinyl]-2-furyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B392111.png)
